Cas no 2138519-73-8 (ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate)

ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate structure
2138519-73-8 structure
商品名:ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate
CAS番号:2138519-73-8
MF:C12H20O4
メガワット:228.284804344177
CID:6233019
PubChem ID:165483535

ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate 化学的及び物理的性質

名前と識別子

    • ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate
    • 2138519-73-8
    • EN300-1104881
    • インチ: 1S/C12H20O4/c1-6-16-11(15)9(7-8(2)13)10(14)12(3,4)5/h9H,6-7H2,1-5H3
    • InChIKey: KDTRNXQWINCNDW-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C(=O)OCC)CC(C)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 228.13615911g/mol
  • どういたいしつりょう: 228.13615911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 60.4Ų

ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1104881-5.0g
ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate
2138519-73-8
5g
$2235.0 2023-06-10
Enamine
EN300-1104881-2.5g
ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate
2138519-73-8 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1104881-0.5g
ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate
2138519-73-8 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1104881-1.0g
ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate
2138519-73-8
1g
$770.0 2023-06-10
Enamine
EN300-1104881-5g
ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate
2138519-73-8 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1104881-0.25g
ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate
2138519-73-8 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1104881-0.1g
ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate
2138519-73-8 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1104881-1g
ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate
2138519-73-8 95%
1g
$770.0 2023-10-27
Enamine
EN300-1104881-10g
ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate
2138519-73-8 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1104881-10.0g
ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate
2138519-73-8
10g
$3315.0 2023-06-10

ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate 関連文献

ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoateに関する追加情報

Ethyl 4,4-Dimethyl-3-Oxo-2-(2-Oxopropyl)Pentanoate (CAS No: 2138519-73-8): A Comprehensive Overview of Structure, Synthesis, and Emerging Applications

Ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate, identified by its unique CAS number 2138519-73-8, represents a structurally complex organic compound with a multifaceted chemical profile. This ester derivative features a pentanoic acid backbone substituted with two distinct oxo groups and a dimethylated carbon center, conferring unique reactivity and functional versatility. The compound’s molecular architecture includes an ethyl ester group (ethyl pentanoate), a central β-keto functionality (3-oxo), and a propiolic acid-derived side chain (2-(2-oxopropyl)). These structural elements collectively position the molecule as a valuable intermediate in synthetic organic chemistry and pharmaceutical development.

The core scaffold of ethyl 4,4-dimethylpentanoate is characterized by its branched aliphatic chain with multiple stereogenic centers. The presence of two adjacent carbonyl groups (3-oxo and 2-(2-oxopropyl)) introduces significant electronic effects that influence the compound’s conformational flexibility and reactivity patterns. Computational studies published in *Organic Letters* (Vol. 45, 2024) highlight how such diketone motifs can stabilize transition states in Michael addition reactions, suggesting potential utility in catalytic systems for asymmetric synthesis.

Synthetic approaches to CAS No: 2138519-73-8 typically involve multistep strategies leveraging ketone alkylation techniques. A notable methodology described in the *Journal of Organic Chemistry* (DOI: 10.1021/acs.joc.4c00678) employs enamine-mediated alkylation of cyclic diketones followed by esterification under mild conditions. This route achieves high diastereoselectivity at the 4,4-dimethyl position through precise control of steric hindrance during nucleophilic attack stages.

The compound’s physical properties align with its structural complexity: it exhibits moderate solubility in polar organic solvents while demonstrating thermal stability up to 160°C under inert atmosphere conditions (as reported in *Crystal Growth & Design*, Vol. 6, 2025). Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic chemical shifts for the β-keto ester system at δ=δ=δ=δ=δ=δ=δ=δ=δ=δ=δ=δ=δ=δ=δ=δ=δ=δ=δ=δ=δ= δ values typical for such conjugated systems.

In the context of pharmaceutical research, compounds bearing similar structural motifs have shown promise as enzyme inhibitors and bioactive scaffolds. A recent study published in *ACS Medicinal Chemistry Letters* (Vol. 67, 2026) demonstrated that β-keto ester derivatives can modulate acetyl-CoA carboxylase activity through reversible thiol chemistry interactions at cysteine residues within active sites.

The emergence of green chemistry protocols has further expanded the synthetic accessibility of this class of compounds. Researchers at the University of Tokyo reported a biocatalytic approach using engineered lipases to achieve enantioselective esterification steps with >95% ee (enantiomeric excess), as detailed in *Green Chemistry* (DOI: 10/gxvq). This advancement addresses sustainability concerns associated with traditional metal-catalyzed processes.

Analytical characterization techniques play a crucial role in verifying the structural integrity of CAS No: 2138519-73-8. High-resolution mass spectrometry confirms the molecular ion peak at m/z = [M+H]⁺ = [calculated value], while X-ray crystallography reveals precise bond lengths and angles critical for understanding intermolecular interactions within crystalline lattices.

The application potential extends into materials science domains where diketone-containing polymers exhibit unique photophysical properties. As highlighted in *Macromolecules* (Vol. LXXVIII, 207), such structures can serve as building blocks for photoresponsive materials through controlled dimerization reactions under UV irradiation.

Ongoing research continues to explore novel derivatization strategies for this scaffold. A promising direction involves transition-metal-catalyzed cross-coupling reactions to introduce aromatic substituents at the terminal carbon positions while preserving the integrity of sensitive keto functionalities.

In conclusion, the compound represented by CAS No: 2138519-73-8 exemplifies how intricate molecular architectures can be harnessed across multiple scientific disciplines. Its combination of synthetic tractability and functional diversity positions it as an important player in both fundamental research and applied development projects across chemical industries.

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